![molecular formula C25H18N4O6 B2977380 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358615-26-5](/img/no-structure.png)
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Characterization of Novel Bioactive Compounds
- Antitumor Activity : Compounds containing the 1,2,4-oxadiazole ring have been synthesized and characterized for their potential antitumor activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been tested against a panel of 11 cell lines in vitro, showing potent antitumor activity in some cases (Maftei et al., 2013).
Heterocyclic Compounds Synthesis
Nucleosides and Quinazoline Derivatives : Research into the synthesis and properties of quinazoline N-1-ribosides has contributed to the understanding of these compounds' chemical behaviors and potential applications (Dunkel & Pfleiderer, 1991).
Imidazoquinazolinones : Studies on the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid have led to novel pathways for synthesizing thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones, indicating potential in creating diverse heterocyclic compounds (Mrkvička et al., 2010).
Catalytic Synthesis of Heterocycles
- Catalyzed Multicomponent Reactions : L-proline-catalyzed reactions have facilitated the synthesis of complex heterocyclic compounds, such as 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, demonstrating the potential for efficient synthesis of novel heterocyclic structures with therapeutic applications (Karamthulla et al., 2014).
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 1,2,4-oxadiazole ring, followed by the synthesis of the quinazoline ring and the benzodioxole ring. The final step involves the coupling of the three rings to form the target compound.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-methoxybenzylamine", "2-chloroacetyl chloride", "hydrazine hydrate", "3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "3-amino-2-methoxybenzoic acid", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "a. Dissolve 2-nitrobenzaldehyde (1.0 g) and hydrazine hydrate (1.2 g) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture and filter the solid obtained.", "c. Dissolve the solid in acetic acid (10 mL) and add sodium acetate (1.0 g).", "d. Add acetic anhydride (1.0 mL) dropwise and reflux for 2 hours.", "e. Cool the reaction mixture and filter the solid obtained.", "f. Dissolve the solid in sodium hydroxide solution (10 mL) and add 2-chloroacetyl chloride (1.0 g).", "g. Reflux for 2 hours and cool the reaction mixture.", "h. Filter the solid obtained and wash with water.", "i. Dry the solid to obtain 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole.", "Step 2: Synthesis of 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-amino-2-methoxybenzoic acid (1.0 g) in phosphorus oxychloride (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture and add sulfuric acid (10 mL).", "c. Add sodium nitrite (0.5 g) and cool the reaction mixture.", "d. Add a solution of 3-amino-2-methoxybenzoic acid (1.0 g) in sodium hydroxide solution (10 mL) dropwise and stir for 2 hours.", "e. Filter the solid obtained and wash with water.", "f. Dry the solid to obtain 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 3: Coupling of the three rings", "a. Dissolve 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (0.5 g) and 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (0.5 g) in ethanol (10 mL).", "b. Add sodium carbonate (0.5 g) and reflux for 2 hours.", "c. Cool the reaction mixture and filter the solid obtained.", "d. Wash the solid with water and dry to obtain the target compound, 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
1358615-26-5 |
Molecular Formula |
C25H18N4O6 |
Molecular Weight |
470.441 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
GUOWDOGVKBVSDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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